molecular formula C16H16N6O4S4 B2544916 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389073-62-5

4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2544916
CAS No.: 389073-62-5
M. Wt: 484.58
InChI Key: PBMHKVRWFQTWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzamide core, followed by the introduction of the thiazole and thiadiazole rings. The final steps involve the addition of the dimethylsulfamoyl group and the carbamoylmethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the specific reaction being performed, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions might produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing thiazole and thiadiazole rings. Examples might include:

Uniqueness

What sets 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O4S2
  • Molecular Weight : 391.4646 g/mol

Biological Activities

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. The following table summarizes some key activities associated with compounds containing this scaffold:

Biological Activity Description
AntimicrobialEffective against various bacterial and fungal strains .
AnticancerInduces apoptosis in cancer cells; shown to be effective against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Anti-inflammatoryExhibits potential in reducing inflammation markers .
AnticonvulsantDemonstrated efficacy in animal models for seizure control .
AntidiabeticShows promise in managing blood glucose levels .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Receptor Modulation : It can bind to various receptors, altering their activity and downstream signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound has been shown to trigger apoptotic pathways leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Study 1: Anticancer Activity

A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain modifications enhanced anticancer activity significantly compared to standard treatments like 5-Fluorouracil (5-FU) .

Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains. The presence of the thiazole ring was crucial for enhancing antibacterial properties .

Study 3: Neuroprotective Effects

Investigations into the anticonvulsant properties of thiadiazole derivatives showed promising results in animal models using the maximal electroshock (MES) test. Compounds demonstrated significant reductions in seizure frequency .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S4/c1-22(2)30(25,26)11-5-3-10(4-6-11)13(24)19-15-20-21-16(29-15)28-9-12(23)18-14-17-7-8-27-14/h3-8H,9H2,1-2H3,(H,17,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHKVRWFQTWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.